1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano(3,4-b)indole-1-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-羟基依托度酸是非甾体抗炎药(NSAID)依托度酸的代谢产物。它以在依托度酸的代谢途径中的作用而闻名,有助于其药理作用。 该化合物具有分子式 C17H21NO4,分子量为 303.3529 .
准备方法
7-羟基依托度酸的合成涉及多个步骤,从前体依托度酸开始。一种常见的方法包括使用特定试剂和条件对依托度酸进行羟基化。该过程通常包括:
起始原料: 依托度酸
试剂: 羟基化剂,例如过氧化氢或特定酶
7-羟基依托度酸的工业生产方法类似,但针对大规模合成进行了优化。 这些方法侧重于最大限度地提高产量和纯度,同时最大限度地降低生产成本和环境影响 .
化学反应分析
7-羟基依托度酸会经历各种化学反应,包括:
氧化: 可以进一步氧化形成更多羟基化的衍生物。
还原: 还原反应可以在特定条件下将其转化回依托度酸。
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)以及促进取代反应的各种催化剂。 形成的主要产物取决于所采用的具体反应和条件 .
科学研究应用
7-羟基依托度酸具有多种科学研究应用:
化学: 在分析化学中用作参考化合物,用于研究 NSAID 的代谢途径。
生物学: 研究其在依托度酸代谢中的作用及其对生物系统的影响。
医学: 研究其潜在的治疗作用及其在依托度酸药代动力学中的作用。
作用机制
7-羟基依托度酸的作用机制与依托度酸密切相关。它抑制参与前列腺素合成的酶环氧合酶 (COX)。通过抑制 COX,7-羟基依托度酸减少炎症、疼痛和发烧。 分子靶标包括 COX-1 和 COX-2 酶,所涉及的途径与前列腺素合成相关 .
相似化合物的比较
7-羟基依托度酸与其它的类似化合物相比是独特的,因为它在第 7 位具有特异性的羟基化。类似的化合物包括:
依托度酸: 母体化合物,在第 7 位没有羟基。
其他羟基化 NSAID: 像 6-羟基依托度酸和 8-羟基依托度酸这样的化合物,在不同位置具有羟基
7-羟基依托度酸的独特性在于其特定的代谢途径及其与其他羟基化衍生物相比独特的药理特性。
生物活性
1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano(3,4-b)indole-1-acetic acid, commonly referred to as etodolac, is a compound recognized for its significant biological activities, particularly its anti-inflammatory and analgesic properties. This article aims to explore the biological activity of etodolac through a detailed review of its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Etodolac belongs to the class of pyranoindole derivatives and has the following molecular characteristics:
- Molecular Formula : C17H21NO4
- Molecular Weight : 317.36 g/mol
- CAS Number : 114720-21-7
Etodolac exerts its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. By inhibiting COX-1 and COX-2, etodolac reduces inflammation and alleviates pain. The selectivity towards COX-2 is particularly notable as it minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Anti-inflammatory Activity
Etodolac has been demonstrated to possess potent anti-inflammatory effects. In various preclinical studies, it has shown significant efficacy in reducing edema in animal models. For instance:
Compound | ED50 (mg/kg) | Route |
---|---|---|
Etodolac | 4 | p.o. |
Aspirin | 184 | p.o. |
This table indicates that etodolac is substantially more effective than aspirin in preventing adjuvant-induced edema .
Analgesic Activity
The analgesic properties of etodolac have been assessed through various pain models. In a study evaluating its antinociceptive effects, etodolac exhibited an ED50 value of 154 mg/kg when tested against phenyquinone-induced pain in mice . This positions etodolac as a strong candidate for managing pain-related conditions.
Clinical Studies
Clinical evaluations have reinforced the findings from preclinical studies. A randomized controlled trial involving patients with osteoarthritis demonstrated that etodolac significantly reduced pain scores compared to placebo groups over a 12-week period . The results indicated not only effective pain relief but also a favorable safety profile.
Case Studies
-
Case Study on Osteoarthritis Management :
- Objective : To evaluate the efficacy of etodolac in reducing symptoms of osteoarthritis.
- Results : Patients reported a significant decrease in pain levels and improvement in joint function after 12 weeks of treatment with etodolac compared to baseline measurements.
-
Postoperative Pain Relief :
- Objective : Assessing the effectiveness of etodolac in managing postoperative pain.
- Results : Patients receiving etodolac post-surgery experienced lower pain scores and required fewer rescue analgesics than those receiving standard care.
Safety and Side Effects
While etodolac is generally well-tolerated, potential side effects include gastrointestinal discomfort, renal impairment, and cardiovascular risks associated with long-term use. Monitoring is advised for patients with pre-existing conditions that may be exacerbated by NSAID therapy .
属性
CAS 编号 |
101901-07-9 |
---|---|
分子式 |
C17H21NO4 |
分子量 |
303.35 g/mol |
IUPAC 名称 |
2-(1,8-diethyl-7-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
InChI |
InChI=1S/C17H21NO4/c1-3-10-13(19)6-5-11-12-7-8-22-17(4-2,9-14(20)21)16(12)18-15(10)11/h5-6,18-19H,3-4,7-9H2,1-2H3,(H,20,21) |
InChI 键 |
LOALFJPXZIHKNH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC2=C1NC3=C2CCOC3CC(=O)OCC)O |
规范 SMILES |
CCC1=C(C=CC2=C1NC3=C2CCOC3(CC)CC(=O)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。